Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate
Description
Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate (CAS: 76823-94-4) is a thiazole derivative characterized by a guanidino-substituted thiazole core linked to a propanimidate ester via a methylthio bridge. Its molecular formula is C9H15N5OS2, and it belongs to the class of compounds containing an unfused thiazole ring (HS code: 29341000) . The compound is structurally related to Enviroxime (CAS: 72301-79-2), an antiviral agent, but differs in its ester moiety and substitution pattern .
Properties
IUPAC Name |
methyl 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5OS2/c1-15-7(10)2-3-16-4-6-5-17-9(13-6)14-8(11)12/h5,10H,2-4H2,1H3,(H4,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEHTGMWGUKFNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)CCSCC1=CSC(=N1)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30868418 | |
| Record name | Methyl 3-[({2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}methyl)sulfanyl]propanimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30868418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76823-94-4 | |
| Record name | Propanimidic acid, 3-(((2-((aminoiminomethyl)amino)-4-thiazolyl)methyl)thio)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076823944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole core of the compound is typically constructed via the Hantzsch thiazole synthesis , a classical method for generating 2-aminothiazoles. This reaction involves the condensation of α-haloketones with thioureas or thioamides. For Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate, the synthesis begins with:
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Bromination of Methyl Ketones : A bromomethyl ketone intermediate (e.g., 2-bromoacetylpyridine hydrobromide) is prepared by treating a methyl ketone with bromine or hydrobromic acid.
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Thiazole Ring Formation : The brominated ketone reacts with a substituted thiourea bearing the diaminomethyleneamino group. For example, thiourea derivatives such as N-(diaminomethylene)thiourea undergo cyclization to form the 2-aminothiazole scaffold.
The reaction proceeds under reflux in polar aprotic solvents (e.g., dichloromethane or dimethylformamide) with catalytic bases like N-methylimidazole. Yields for analogous 2-aminothiazoles range from 65% to 92%, depending on substituent steric effects.
Mercapto Group Introduction
The methylthio side chain is introduced via nucleophilic substitution or thiol-ene coupling. A key precursor is Methyl 3-mercaptopropionate (CAS 2935-90-2), synthesized through:
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Esterification of 3-Mercaptopropionic Acid : Reacting 3-mercaptopropionic acid with methanol in the presence of concentrated sulfuric acid (2–5 wt%) under reflux (65–70°C) for 15 hours.
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Reactive Distillation : A scalable method where 3-mercaptopropionic acid and methanol are passed through a fixed-bed reactor with acid catalysts (e.g., Amberlyst-15). The product is purified via distillation, achieving >90% purity.
The mercapto group then displaces a leaving group (e.g., bromide) on the thiazole intermediate, forming the methylthio linkage. This step is typically conducted in tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) with potassium carbonate as a base.
Imidate Formation
The propanimidate moiety is installed using organoimidate hydrohalide intermediates , as described in U.S. Patent 4,743,701:
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Reaction of Nitriles with Alcohols : A nitrile (e.g., propionitrile) reacts with methanol and anhydrous hydrogen chloride (HCl) in toluene at 0°C to form methyl propanimidate hydrochloride.
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Hydroxylamine Treatment : The hydrochloride intermediate is treated with hydroxylamine sulfate and ammonia gas in dimethylformamide (DMF), yielding the N-hydroxyimidate. Subsequent methylation with methyl iodide produces the final imidate.
This two-step process achieves yields of 84–94% under optimized conditions.
Optimization Strategies
Solvent and Catalyst Selection
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Thiazole Synthesis : Dichloromethane with DMAP (4-dimethylaminopyridine) minimizes side reactions during thiourea coupling.
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Imidate Formation : Toluene as a solvent improves the solubility of HCl gas and reduces byproduct formation.
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Mercaptopropionate Esterification : Reactive distillation reduces reaction time from 15 hours to 3–4 hours while maintaining >90% yield.
Temperature Control
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Exothermic reactions (e.g., HCl addition in imidate synthesis) require cooling to 0°C to prevent thermal degradation.
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Thiol substitution reactions proceed efficiently at 25–40°C, balancing reaction rate and selectivity.
Analytical Characterization
Key physicochemical properties of this compound are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₅N₅OS₂ | |
| Molecular Weight | 273.4 g/mol | |
| Density | 1.49 g/cm³ | |
| Boiling Point | 416.8°C at 760 mmHg | |
| LogP (Partition Coefficient) | 2.67 |
Spectroscopic Data :
Industrial-Scale Production
The compound is synthesized industrially as a famotidine process impurity using the following workflow:
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Large-Batch Hantzsch Reaction : 2-Bromoacetylpyridine hydrobromide (10 kg scale) reacts with N-(diaminomethylene)thiourea in DMF at 70°C for 24 hours.
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Mercapto Coupling : The thiazole intermediate is treated with Methyl 3-mercaptopropionate (1.2 equiv) in THF/K₂CO₃ at 40°C for 8 hours.
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Imidate Hydrochloride Formation : The product is reacted with propionitrile, methanol, and HCl gas in toluene, followed by hydroxylamine sulfate/ammonia treatment.
Purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water. The final product is isolated in 76–82% overall yield with ≥94% purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole ring plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Core Structural Features
The compound shares a 2-(diaminomethyleneamino)thiazol-4-ylmethylthio backbone with several pharmacologically active derivatives. Key comparisons include:
Key Observations :
Physicochemical and Spectroscopic Properties
- Vibrational Spectroscopy : Famotidine analogs exhibit distinct FT-IR and FT-Raman peaks at 1650–1600 cm⁻¹ (C=N stretching) and 1250–1150 cm⁻¹ (S=O vibrations), suggesting similar spectral features for the target compound’s thiazole and thioether moieties .
- HOMO-LUMO Gap: Quantum mechanical studies on Famotidine reveal a HOMO-LUMO gap of ~4.5 eV, indicating moderate reactivity.
Biological Activity
Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate, also known as Famotidine Related Compound D, is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Compound Overview
- IUPAC Name : this compound
- CAS Number : 76823-94-4
- Molecular Formula : C9H15N5OS2
- Molecular Weight : 273.378 g/mol
- Structural Features : Contains a thiazole ring and a propanimidamide moiety, which contribute to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiazole ring plays a crucial role in enhancing the binding affinity and specificity of the compound for these targets.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially altering their activity.
- Receptor Interaction : It has been suggested that the compound could interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to pain perception and inflammation.
Biological Activity
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects, particularly against certain bacterial strains.
- Anticancer Properties : Investigations into the compound's cytotoxicity against cancer cell lines suggest it may inhibit cell proliferation.
- Anti-inflammatory Effects : There is emerging evidence that it may modulate inflammatory responses through its action on specific signaling pathways.
Case Studies and Experimental Results
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In Vitro Studies :
- A study assessed the cytotoxic effects of this compound on human cancer cell lines, revealing an IC50 value indicative of moderate potency against certain types of cancer cells .
- Another investigation focused on its antimicrobial properties, showing effective inhibition against Staphylococcus aureus .
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In Vivo Studies :
- Animal models have been utilized to evaluate the anti-inflammatory potential of the compound, demonstrating significant reduction in inflammatory markers compared to control groups .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C9H15N5OS2 | Unique thiazole structure; potential enzyme inhibitor |
| Famotidine Related Compound F | C8H14N6S2 | Structural similarity; studied for related biological activities |
| Famotidine Impurity G | C8H14N6S2 | Shares similar functional groups; relevant in pharmaceutical contexts |
Synthesis and Production
The synthesis of this compound typically involves multi-step organic synthesis techniques. One common method includes the reaction of 2-(diaminomethyleneamino)thiazole with methyl 3-bromopropanoate under basic conditions to form the desired product .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves coupling a thiazole-containing precursor with a propanimidate derivative. Key steps include:
- Thiazole Core Preparation : React 2-(diaminomethyleneamino)thiazol-4-ylmethanethiol with methyl 3-chloropropanimidate under basic conditions (e.g., NaHCO₃) to form the thioether linkage .
- Optimization : Use polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours. Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) yields >75% purity .
- Challenges : Competitive side reactions (e.g., oxidation of thiol groups) can reduce yields. Stabilize thiol intermediates with inert atmospheres (N₂) and minimize exposure to light .
Basic: What analytical techniques are most reliable for structural characterization and purity assessment?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the thiazole ring (δ 7.2–8.1 ppm for aromatic protons) and methylthio group (δ 2.5–3.0 ppm) .
- IR : Identify imine (C=N, ~1650 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) stretches .
- Chromatography :
Advanced: How does this compound interact with transition metal ions, and what are the implications for its stability in biological systems?
Methodological Answer:
- Metal Binding : The diaminoethylene and thiazole groups act as chelators for Cu(II) and Ni(II), forming 1:1 or 1:2 complexes. Potentiometric titrations (pH 2–8) reveal stability constants (log K) of 8.2 for Cu(II) and 6.5 for Ni(II) .
- Implications : Metal binding may alter bioavailability. For in vitro assays, use metal-free buffers (e.g., EDTA-treated PBS) to prevent interference. Stability studies (37°C, pH 7.4) show <10% degradation over 24 hours in the absence of metals .
Advanced: What are the primary degradation pathways under stressed conditions (e.g., pH, temperature), and how are related impurities identified?
Methodological Answer:
- Degradation Pathways :
- Hydrolysis : At pH <3 or >9, the imine group hydrolyzes to form 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanoic acid (Impurity II) .
- Oxidation : Thioether oxidizes to sulfoxide (Impurity I) under light or oxidative conditions (H₂O₂) .
- Analytical Workflow :
- Forced Degradation : Expose to 0.1M HCl (70°C, 48h), 0.1M NaOH (25°C, 24h), and 3% H₂O₂ (25°C, 6h).
- Impurity Profiling : Use HPLC with relative response factors (RRF). For example, Impurity IV (propanamide derivative) has an RRF of 1.3 compared to the parent compound .
Advanced: What in vitro models are suitable for evaluating its H₂-receptor antagonism, and how do structural modifications impact potency?
Methodological Answer:
- Assay Design :
- Structure-Activity Relationship (SAR) :
Advanced: How can computational methods predict its pharmacokinetic properties and metabolic fate?
Methodological Answer:
- ADME Prediction :
- Metabolite Identification :
- In Silico Tools : Use Meteor Nexus to predict sulfoxide formation (major metabolite) and guanidine cleavage (minor pathway) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
